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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinoline

Cat. No.: B023617

CAS Number: 1810-71-5
Molecular Formula: CoHsBrCIN
Molecular Weight: 242.50 g/mol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals working with 6-Bromo-2-chloroquinoline. This versatile
heterocyclic compound is a key building block in the synthesis of a wide array of biologically
active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy.

Chemical and Physical Properties

6-Bromo-2-chloroquinoline is a halogenated aromatic heterocyclic compound that typically
appears as an off-white to pale yellow crystalline solid at room temperature.[1] It is generally
stable under ambient conditions but should be stored in a cool, dry, and well-ventilated area,
protected from moisture and direct sunlight.[1]
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Property Value References
Melting Point 148-150 °C [2][3]

Boiling Point (Predicted) 325.7+22.0°C [3]

Density (Predicted) 1.673 + 0.06 g/cm?3 [3]

Soluble in Chloroform and

Solubility Methanol. Sparingly soluble in [1112]
water.
XLogP3 3.4 [4]

White to off-white to yellow or
Appearance [11[5]
orange powder/crystal

Spectral Data

The structural identity of 6-Bromo-2-chloroquinoline can be confirmed through various
spectroscopic techniques.

'H NMR Spectroscopy

The proton NMR spectrum of 6-Bromo-2-chloroquinoline in DMSO-de exhibits characteristic
signals for the aromatic protons on the quinoline ring system.

Chemical Shift Lo . .
Multiplicity Integration Assighment Reference

(3) ppm

8.02 d,J=8.8Hz 1H H-4 [6]
7.98-7.99 m 1H H-5 [6]

7.89 d,J=9.2 Hz 1H H-8 [6]
7.79-7.82 m 1H H-7 [6]

7.41 d,J=8.4Hz 1H H-3 [6]

13C NMR Spectroscopy (Predicted)
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The predicted 3C NMR spectrum shows distinct signals for the nine carbon atoms of the
quinoline core. The chemical shifts are influenced by the electronegativity of the bromine and
chlorine substituents and the nitrogen atom.

Chemical Shift (8) ppm Assignment
~151 C-2

~148 C-8a

~137 C-4

~131 C-7

~130 C-5

~128 C-4a

~124 C-3

~122 C-6

~121 C-8

Mass Spectrometry

The mass spectrum of 6-Bromo-2-chloroquinoline shows a characteristic isotopic pattern due
to the presence of bromine ("°Br and &!Br) and chlorine (3*Cl and 37Cl) isotopes. The molecular
ion peaks [M+H]* are observed at m/z = 241.0 and 243.0.[6]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups and bonding within the
molecule.
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Wavenumber (cm~?) Assignment

~3100-3000 Aromatic C-H stretch
~1600-1585 Aromatic C=C stretch (in-ring)
~1500-1400 Aromatic C=C stretch (in-ring)
~850-750 C-Cl stretch

~650-550 C-Br stretch

Synthesis of 6-Bromo-2-chloroquinoline

A common and effective method for the synthesis of 6-Bromo-2-chloroquinoline is the
chlorination of 6-bromoquinolin-2(1H)-one using phosphorus oxychloride (POCI3).[6]

Experimental Protocol: Synthesis from 6-
Bromoquinolin-2(1H)-one

This protocol outlines the conversion of 6-bromoquinolin-2(1H)-one to 6-Bromo-2-

chloroquinoline.
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Reaction Setup

Dissolve 6-Bromoquinolin-2(1H)-one (1.0 eq)
in phosphoryl chloride (POCIs)

Reaction

Heat the mixture to 100 °C
and stir for 15 hours

Work-up and Isolation

Remove excess POCIs by
distillation under reduced pressure

'

Add water to the residue

l

Collect the precipitated solid
by filtration

'

Dry the solid under vacuum

Obtain 6-Bromo-2-chloroquinoline

Click to download full resolution via product page

Figure 1. Experimental workflow for the synthesis of 6-Bromo-2-chloroquinoline.

Materials and Reagents:
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e 6-Bromoquinolin-2(1H)-one
e Phosphoryl chloride (POCI5)
o Water

Procedure:

 In a round-bottom flask, dissolve 6-bromoquinolin-2(1H)-one (e.g., 1.0 g, 4.4 mmol, 1.0 eq.)
in phosphoryl chloride (15 mL).[6]

 Stir the mixture and heat it to 100 °C.[6]

e Maintain the reaction at this temperature for 15 hours.[6]

 After the reaction is complete, allow the mixture to cool to room temperature.

» Remove the excess phosphoryl chloride by distillation under reduced pressure.[6]

o Carefully add water to the residue. A solid will precipitate out of the solution.

o Collect the precipitated solid by vacuum filtration.

e Wash the solid with water and dry it under vacuum to yield 6-Bromo-2-chloroquinoline.[6]
Expected Yield: Approximately 92%.[6]

Reactivity and Applications in Drug Development

The two distinct halogen atoms on the quinoline ring of 6-Bromo-2-chloroquinoline allow for
selective and sequential functionalization, making it a valuable scaffold in medicinal chemistry.
The bromine atom at the 6-position is more reactive in palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, compared
to the chlorine atom at the 2-position. This differential reactivity enables the introduction of a
diverse range of substituents at the C6 position while leaving the C2-chloro group available for
subsequent modifications.

Suzuki-Miyaura Cross-Coupling
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The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the
case of 6-Bromo-2-chloroquinoline, this reaction can be used to introduce aryl or heteroaryl
groups at the 6-position.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-2-
chloroquinoline with phenylboronic acid.

6-Bromo-2-chloroquinoline (1.0 eqﬂ
Phenylboronic acid (1.2 eq) Add solvent

Pd(dppfCl: (0.03 eq) *
Naz2CO0s (2.0 eq)
Heat at 80-90 °C
under inert atmosphere
Gegassed 1,4-dioxane/water (4:19

Click to download full resolution via product page

Figure 2. Logical workflow for a Suzuki-Miyaura coupling reaction.

Materials and Reagents:

e 6-Bromo-2-chloroquinoline

¢ Phenylboronic acid

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz)
e Sodium carbonate (Na2CO3)

e 1,4-Dioxane (degassed)

o Water (degassed)

Procedure:

» To a reaction vessel, add 6-Bromo-2-chloroquinoline (1.0 equivalent), phenylboronic acid
(1.2 equivalents), Pd(dppf)Clz (0.03 equivalents), and sodium carbonate (2.0 equivalents).
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o Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
e Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
o Heat the reaction mixture to 80-90 °C with vigorous stirring.

e Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

o Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and
water.

o Separate the organic layer, and extract the agueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain 6-phenyl-2-
chloroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen
bonds. This reaction can be selectively performed at the C6-bromo position of 6-Bromo-2-
chloroquinoline to introduce various amine functionalities.

This protocol describes the selective amination of the C6 position with morpholine.

Materials and Reagents:

6-Bromo-2-chloroquinoline

Morpholine

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)
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e Toluene (anhydrous)
Procedure:

e In an oven-dried reaction tube, combine 6-Bromo-2-chloroquinoline (1.0 equivalent),
Pdz(dba)s (0.02 equivalents), and XPhos (0.08 equivalents).

e Add sodium tert-butoxide (1.4 equivalents).
o Seal the tube with a septum and purge with argon for 10 minutes.
e Add anhydrous toluene, followed by morpholine (1.2 equivalents) via syringe.

e Place the reaction tube in a preheated oil bath at 100 °C and stir for the designated time
(monitor by TLC).

o After completion, cool the reaction to room temperature and dilute with dichloromethane.
« Filter the mixture through a pad of Celite and concentrate the filtrate.

» Purify the crude product by flash chromatography to yield 4-(2-chloroquinolin-6-
yl)morpholine.

Role in Targeting Signaling Pathways in Cancer

Derivatives of 6-Bromo-2-chloroquinoline have emerged as potent inhibitors of various
protein kinases that are key components of signaling pathways frequently dysregulated in
cancer. The quinoline scaffold can effectively mimic the purine ring of ATP, enabling these
compounds to bind to the ATP-binding site of kinases.[7] Modifications at the C2 and C6
positions, facilitated by the reactivity of 6-Bromo-2-chloroquinoline, allow for the fine-tuning of
inhibitory activity and selectivity.

Inhibition of the PIBK/AktImTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth,
proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline-
based compounds have been developed as inhibitors of key kinases in this pathway, such as
PI3K and mTOR.
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Figure 3. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 6-Aryl-2-
aminoquinoline derivative.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy.
Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation.
Derivatives of 6-Bromo-2-chloroquinoline have been investigated as EGFR inhibitors.

Biological Activity of 6-Bromo-2-chloroquinoline
Derivatives

The following table summarizes the in vitro biological activity of representative quinoline
derivatives against various cancer cell lines and enzyme targets. This data highlights the
potential of the 6-Bromo-2-chloroquinoline scaffold in the development of potent therapeutic

agents.
Compound Type Target/Cell Line ICs0 (pM) Reference
4-Aminoquinoline P. falciparum (K1, CQ-
o a _ P ( Q 0.0465
derivative resistant)
4-Aminoquinoline P. falciparum (3D7,
o N 0.0569
derivative CQ-sensitive)
6-Methoxy-2- P-glycoprotein 1.3-2.1 fold stronger
arylquinoline inhibition than Verapamil
uinolinoid Butyrylcholinesterase
Q . _ Y 0.56 - 53
antimalarials (BChE)

Disclaimer: The ICso values presented are from various sources and for different derivatives of
the quinoline scaffold. Direct comparison may not be appropriate due to variations in
experimental conditions.

Conclusion

6-Bromo-2-chloroquinoline is a highly valuable and versatile building block for the synthesis
of novel compounds with significant potential in drug discovery and development. Its differential
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reactivity at the C2 and C6 positions allows for the strategic and selective introduction of a wide
range of functional groups, enabling the exploration of vast chemical space. The demonstrated
efficacy of its derivatives as kinase inhibitors targeting critical cancer-related signaling
pathways underscores the importance of this scaffold in modern medicinal chemistry. This
guide provides a solid foundation of technical information to aid researchers in harnessing the
full potential of 6-Bromo-2-chloroquinoline in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PIBK/AKT/mTOR Signaling Network in Human Health and Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. m.youtube.com [m.youtube.com]

o 3. Acomprehensive pathway map of epidermal growth factor receptor signaling - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. PISK/AKT/mTOR signaling transduction pathway and targeted therapies in cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. mdpi.com [mdpi.com]
e 6. m.youtube.com [m.youtube.com]
e 7.journals.asm.org [journals.asm.org]

« To cite this document: BenchChem. [6-Bromo-2-chloroquinoline: A Comprehensive Technical
Guide for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023617#6-bromo-2-chloroquinoline-cas-number-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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